(2S)-2-hydroxytetradecanoate
Description
Contextualization within Alpha-Hydroxy Fatty Acid Research
(2S)-2-hydroxytetradecanoate belongs to the class of alpha-hydroxy fatty acids (AHAs), which are characterized by a hydroxyl group on the carbon atom adjacent to the carboxyl group. hmdb.caontosight.ai AHAs are a diverse group of naturally occurring compounds found in various organisms, including bacteria, yeasts, and fungi. researchgate.net The presence of the hydroxyl group imparts unique chemical and physical properties to these molecules, influencing their solubility, reactivity, and interactions with biological membranes. ontosight.ai
Research into AHAs encompasses a wide range of applications, from their use as precursors for biodegradable polymers to their role in cosmetic and pharmaceutical industries. researchgate.netresearchgate.net The synthesis of AHAs can be achieved through both chemical and enzymatic methods. researchgate.netontosight.ai In the context of this compound, it is a 14-carbon saturated fatty acid, also known as 2-hydroxymyristic acid. ontosight.aisigmaaldrich.com Its synthesis is of particular interest in biotechnological research, often involving microbial conversion processes. researchgate.net
The table below provides a summary of the key properties of 2-hydroxytetradecanoic acid.
| Property | Value |
| Synonyms | 2-Hydroxymyristic acid, DL-α-Hydroxymyristic acid |
| Molecular Formula | C₁₄H₂₈O₃ |
| Molecular Weight | 244.37 g/mol |
| CAS Number | 2507-55-3 |
| Lipid Type | Saturated Fatty Acid |
This table summarizes key identifiers and properties of 2-hydroxytetradecanoic acid. sigmaaldrich.com
Overview of Biochemical and Microbiological Significance of this compound
The biochemical and microbiological significance of this compound is multifaceted, with roles in fundamental cellular processes and microbial physiology.
Biochemical Significance:
A primary role of 2-hydroxylated fatty acids, including this compound, is their incorporation into sphingolipids. nih.govlibretexts.org Sphingolipids are essential components of eukaryotic cell membranes and are involved in various signaling pathways that regulate cell growth, differentiation, and apoptosis. nih.govlibretexts.org The 2-hydroxylation of fatty acids is a critical step in the de novo synthesis of ceramides, which are the backbone of most sphingolipids. nih.gov This hydroxylation is catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H). nih.gov The resulting 2-hydroxy fatty acids are then incorporated into ceramides, which can be further metabolized to form more complex sphingolipids like sphingomyelin. nih.gov The presence of the 2-hydroxyl group in these lipids can influence membrane structure and function.
In some contexts, analogs of myristic acid, such as 2-hydroxymyristic acid, can be metabolically activated to form 2-hydroxymyristoyl-CoA, which may act as an inhibitor of protein myristoylation. sigmaaldrich.com
Microbiological Significance:
In the microbial world, this compound and other 2-hydroxy fatty acids are found as components of the lipid A moiety of lipopolysaccharides (LPS) in certain bacteria. thegoodscentscompany.comjst.go.jp LPS is a major component of the outer membrane of Gram-negative bacteria and is crucial for their structural integrity. For instance, small amounts of 2-hydroxytetradecanoic acid have been identified in the lipid A of Salmonella typhimurium. jst.go.jp The fatty acid composition of bacteria, including the presence of hydroxy fatty acids, can be influenced by environmental conditions such as temperature and pH. nih.gov
Furthermore, hydroxy fatty acids in bacteria can contribute to the formation of biofilms and influence the fluidity and permeability of the cell membrane. nih.govnih.gov Research has also pointed to the potential antimicrobial activity of certain hydroxy fatty acids. ontosight.aiontosight.ai The study of fatty acid profiles, including the presence of isomers like 2- and 3-hydroxytetradecanoic acid, serves as a valuable tool in the chemotaxonomic classification of bacteria. jst.go.jpnih.gov
The following table details the occurrence of hydroxytetradecanoic acid isomers in different bacterial species.
| Bacterial Species | Hydroxytetradecanoic Acid Isomer(s) Detected |
| Salmonella typhimurium | 3-hydroxytetradecanoic acid, 2-hydroxytetradecanoic acid |
| Pseudomonas aeruginosa | Methyl 2-hydroxytetradecanoate, Methyl 3-hydroxytetradecanoate |
| Escherichia coli | 3-hydroxytetradecanoic acid |
This table illustrates the presence of different isomers of hydroxytetradecanoic acid in various bacteria. jst.go.jpnih.govnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C14H27O3- |
|---|---|
Molecular Weight |
243.36 g/mol |
IUPAC Name |
(2S)-2-hydroxytetradecanoate |
InChI |
InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/p-1/t13-/m0/s1 |
InChI Key |
JYZJYKOZGGEXSX-ZDUSSCGKSA-M |
Isomeric SMILES |
CCCCCCCCCCCC[C@@H](C(=O)[O-])O |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)[O-])O |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymology of 2s 2 Hydroxytetradecanoate
Microbial Biosynthesis of Alpha-Hydroxy Fatty Acids
The synthesis of alpha-hydroxy fatty acids (α-HFAs) is a natural process observed in a diverse range of microorganisms. researchgate.netnih.gov These compounds are not typically produced through standard chemical synthesis due to the chemical inertness of the fatty acyl chain. researchgate.netnih.gov Instead, biotechnological approaches, particularly microbial conversion, offer a promising avenue for their production. researchgate.netnih.gov
Identification of Producing Microorganisms (Bacteria, Yeasts, Fungi)
A variety of microorganisms, including bacteria, yeasts, and fungi, are known to produce hydroxy fatty acids (HFAs). researchgate.netnih.gov These microbes can oxidize fatty acids at different positions along the acyl chain to generate a range of HFAs, including α-HFAs. researchgate.netnih.gov
Some notable examples of microorganisms involved in HFA production include:
Bacteria: Species from the genus Bacillus, such as Bacillus pumilus and Bacillus megaterium, have been identified as producers of HFAs. unl.edu Bacillus pumilus can hydroxylate oleic acid at the α, β, and γ positions. unl.edu Pseudomonas species are also recognized for their ability to synthesize medium-chain-length polyhydroxyalkanoates (mcl-PHAs) which can be composed of monomers like 3-hydroxytetradecanoate. nih.gov Several other bacterial species, including those from the genera Cupriavidus, Burkholderia, and certain halophiles, are also known to accumulate PHAs. portlandpress.com
Yeasts: Candida tropicalis is known to excrete HFAs as byproducts when cultured on n-alkanes or fatty acids. unl.edu The yeast Yarrowia lipolytica is also capable of utilizing hydrophobic substrates like fatty acids for bioconversion processes. oup.com
Fungi: While specific examples directly linking fungi to (2S)-2-hydroxytetradecanoate are less detailed in the provided context, fungi are generally recognized as a source of HFAs. researchgate.netnih.gov
Microorganisms that produce polyhydroxyalkanoates (PHAs) are also relevant, as these biopolymers can contain 2-hydroxyacid monomers. nih.gov Engineered Escherichia coli has been utilized for the production of PHAs containing these monomers. nih.gov
Substrate Utilization in Hydroxy Fatty Acid Production
The production of hydroxy fatty acids by microorganisms involves the utilization of various carbon sources. These substrates can be broadly categorized as "related" carbon sources, such as fatty acids and vegetable oils, or "unrelated" carbon sources, like sugars. researchgate.netnih.govnih.gov
Fatty Acids and Oils: Many microorganisms directly convert fatty acids or the fatty acids derived from the hydrolysis of vegetable oils into HFAs. researchgate.netnih.gov For instance, Yarrowia lipolytica can utilize triglycerides by first hydrolyzing them into free fatty acids and glycerol. oup.com The resulting free fatty acids are then taken up by the cell for further metabolism, including hydroxylation. oup.com
Alkanes: Some yeasts, like Candida tropicalis, can produce HFAs when grown on n-alkanes. unl.edu
Sugars: Metabolic engineering has enabled the use of simple sugars like glucose for the production of HFAs. unl.edu Engineered Escherichia coli strains have been developed to synthesize free fatty acids from glucose, which are then subsequently hydroxylated to HFAs. unl.edu This approach reduces the reliance on oil crops and has the potential to lower manufacturing costs. unl.edu In some engineered systems, mixtures of sugars like glucose and xylose can be used. nih.gov
The table below summarizes the types of substrates utilized by various microorganisms for the production of hydroxy fatty acids.
| Microorganism Type | Substrate Examples |
| Bacteria | Fatty acids, Vegetable oils, Sugars (in engineered strains) |
| Yeasts | Fatty acids, n-Alkanes, Triglycerides |
| Fungi | Fatty acids, Vegetable oils |
Enzymatic Hydroxylation Mechanisms
The introduction of a hydroxyl group onto the fatty acid chain is catalyzed by specific enzymes. The position and stereochemistry of the hydroxyl group are determined by the particular enzyme involved.
Fatty acid 2-hydroxylase (FA2H) is a key enzyme responsible for the synthesis of 2-hydroxy fatty acids. nih.govuniprot.orgencyclopedia.pub This enzyme is an NAD(P)H-dependent monooxygenase that is typically localized to the endoplasmic reticulum. encyclopedia.pub Orthologs of the FA2H gene have been identified in various eukaryotes, including mammals, yeast (SCS7), and plants (FAH1, FAH2). encyclopedia.pub The catalytic center of FA2H contains conserved histidine motifs that coordinate a di-metal ion center, which is essential for its enzymatic activity. encyclopedia.pub
Cytochrome P450 (CYP) enzymes are a large and diverse superfamily of heme-containing monooxygenases that play a crucial role in the hydroxylation of fatty acids in a wide range of organisms. researchgate.netmdpi.com These enzymes can catalyze hydroxylation at various positions on the fatty acid chain, including terminal, in-chain, and sub-terminal positions. researchgate.netuq.edu.aumpg.de The CYP102A1 enzyme from Bacillus megaterium is a well-studied example that has been shown to hydroxylate fatty acids. unl.edu Another example is the CYP152 family, with CYP152B1 from Sphingomonas paucimobilis catalyzing the α-hydroxylation of fatty acids. researchgate.net The P450BM3 from Bacillus megaterium is known to hydroxylate tetradecanoic and pentadecanoic acids. uq.edu.aumpg.de
The hydroxylation of fatty acids is often a stereospecific reaction, leading to the preferential formation of either the (S)- or (R)-enantiomer. This specificity is a critical determinant of the biological function of the resulting hydroxy fatty acid.
Fatty Acid 2-Hydroxylase (FA2H): Studies have shown that mammalian FA2H is stereospecific for the production of the (R) -enantiomer of 2-hydroxy fatty acids. nih.govuniprot.orgsigmaaldrich.comxenbase.org
Cytochrome P450 (CYP) Enzymes: The stereochemical outcome of CYP-catalyzed hydroxylation can vary depending on the specific enzyme and substrate.
P450BM3 (CYP102A1): The sub-terminal hydroxylation of tetradecanoic and pentadecanoic acids by P450BM3 from Bacillus megaterium is highly selective for the formation of the (R) -alcohols. researchgate.netuq.edu.aumpg.de
P450SPα (CYP152B1): The α-hydroxylation of C14:0 fatty acid (myristic acid) by CYP152B1 from Sphingomonas paucimobilis has been reported to produce the (S) -enantiomer with high enantiomeric excess. researchgate.net
The table below provides a summary of the stereochemical specificity of different hydroxylases.
| Enzyme | Substrate (Example) | Product Stereochemistry |
| Fatty Acid 2-Hydroxylase (FA2H) | Fatty Acids | (R)-2-hydroxy fatty acids nih.govuniprot.orgsigmaaldrich.comxenbase.org |
| Cytochrome P450BM3 | Tetradecanoic acid, Pentadecanoic acid | (R)-hydroxy fatty acids (sub-terminal) researchgate.netuq.edu.aumpg.de |
| Cytochrome P450SPα (CYP152B1) | Myristic acid (C14:0) | (S)-2-hydroxy myristic acid researchgate.net |
Metabolic Pathways Generating Hydroxylated Fatty Acid Precursors
The synthesis of hydroxylated fatty acids is a multi-step process that begins with the production of the foundational hydrocarbon chain. Core metabolic pathways, including de novo fatty acid biosynthesis, the fatty acid beta-oxidation cycle, and chain elongation mechanisms, are responsible for supplying the requisite fatty acid precursors, which are subsequently modified by specific hydroxylating enzymes.
De novo synthesis is the primary pathway for creating fatty acids from non-fatty acid precursors. slideshare.net This process builds the carbon skeleton that can be subsequently hydroxylated to form compounds like this compound. The pathway begins with acetyl-CoA, much of which is derived from carbohydrates via glycolysis. wikipedia.org
The first committed step is the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase. aocs.org The subsequent elongation cycles are carried out by a multi-enzyme complex called fatty acid synthase (FAS). slideshare.net In animals and some fungi, a large dimeric protein known as Fatty Acid Synthase I (FASI) performs all the necessary enzymatic activities. wikipedia.org In contrast, bacteria, plants, and mitochondria utilize the Fatty Acid Synthase II (FASII) system, which consists of separate, individual enzymes. wikipedia.orgnih.gov
Each cycle of the FAS pathway extends the growing acyl chain by two carbons, donated by malonyl-CoA. The process involves a sequence of condensation, reduction, dehydration, and a second reduction. researchgate.net While the typical end-product in many organisms is the 16-carbon palmitate, the FAS system can produce a range of fatty acids, including the 14-carbon tetradecanoate (B1227901) (myristate). slideshare.netnih.gov Recent studies have demonstrated the de novo synthesis of C14:0 fatty acids in certain archaea. biorxiv.org This tetradecanoate, once released from the FAS complex, becomes the direct substrate for the hydroxylation reaction that yields 2-hydroxytetradecanoate. ebi.ac.ukuniprot.org
| Step | Enzyme(s) | Substrate(s) | Product(s) | Description |
|---|---|---|---|---|
| 1. Priming | Acetyl-CoA Carboxylase | Acetyl-CoA, ATP, HCO₃⁻ | Malonyl-CoA | The irreversible, committed step of fatty acid synthesis. aocs.org |
| 2. Condensation | β-ketoacyl-ACP synthase (KAS) | Acetyl-ACP, Malonyl-ACP | Acetoacetyl-ACP | Initiates the elongation cycle by condensing the primer with a two-carbon unit from malonyl-ACP. researchgate.net |
| 3. Reduction | β-ketoacyl-ACP reductase (KAR) | Acetoacetyl-ACP, NADPH | D-3-hydroxybutyryl-ACP | Reduction of the keto group to a hydroxyl group. |
| 4. Dehydration | 3-hydroxyacyl-ACP dehydratase (DH) | D-3-hydroxybutyryl-ACP | Crotonyl-ACP | Removal of a water molecule to create a double bond. |
| 5. Reduction | Enoyl-ACP reductase (ER) | Crotonyl-ACP, NADPH | Butyryl-ACP | Reduction of the double bond to form a saturated acyl-ACP. wikipedia.org |
| 6. Elongation Cycles | Fatty Acid Synthase (FAS) complex | Butyryl-ACP, Malonyl-ACP (x6) | Tetradecanoyl-ACP | The four steps (condensation, reduction, dehydration, reduction) are repeated six more times to create a 14-carbon chain. |
| 7. Termination | Thioesterase | Tetradecanoyl-ACP | Tetradecanoate (Myristate) | The completed C14 fatty acid is cleaved from the acyl carrier protein (ACP). aocs.org |
Fatty acid beta-oxidation is fundamentally a catabolic pathway that breaks down fatty acids into acetyl-CoA units to generate energy. nih.govwikipedia.org It occurs primarily in the mitochondria and peroxisomes and is, in many ways, the reverse of fatty acid synthesis, utilizing NAD+ as an oxidizing agent where synthesis uses NADPH as a reducing agent. wikipedia.org The two pathways are typically distinct and mutually inhibitory to prevent futile cycling. wikipedia.org
The cycle consists of four core reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. nih.gov While its main role is degradation, there are specific contexts where intermediates of this pathway can be shunted into anabolic processes. For example, in bacteria like Pseudomonas aeruginosa, intermediates from beta-oxidation are proposed to be precursors for the synthesis of rhamnolipids and polyhydroxyalkanoates (PHA), which are complex molecules containing 3-hydroxy fatty acid moieties. nih.govnih.gov
However, a complete reversal of the beta-oxidation pathway for the net synthesis of fatty acids is not considered a major route due to thermodynamic and regulatory barriers. biorxiv.org The direct contribution of beta-oxidation intermediates as precursors for the synthesis of 2-hydroxy fatty acids is not well-established. Instead, a related pathway, alpha-oxidation, is responsible for the breakdown of 2-hydroxy fatty acids, a process that shortens the fatty acid by one carbon atom. nih.govresearchgate.net Therefore, while beta-oxidation provides acetyl-CoA that can be used for de novo synthesis, its role in directly providing longer-chain precursors for hydroxylation is limited and context-dependent.
| Step | Enzyme | Substrate | Product | Description |
|---|---|---|---|---|
| 1. Activation | Acyl-CoA Synthetase | Fatty Acid, CoA, ATP | Acyl-CoA | The fatty acid is activated to its CoA ester before entering the mitochondria. |
| 2. Dehydrogenation | Acyl-CoA Dehydrogenase | Acyl-CoA | trans-Δ²-Enoyl-CoA | An FAD-dependent oxidation creates a double bond between the α and β carbons. mdpi.com |
| 3. Hydration | Enoyl-CoA Hydratase | trans-Δ²-Enoyl-CoA | L-3-Hydroxyacyl-CoA | A water molecule is added across the double bond. mdpi.com |
| 4. Oxidation | 3-Hydroxyacyl-CoA Dehydrogenase | L-3-Hydroxyacyl-CoA | 3-Ketoacyl-CoA | An NAD+-dependent oxidation of the hydroxyl group to a keto group. |
| 5. Thiolysis | β-Keto Thiolase | 3-Ketoacyl-CoA, CoA | Acetyl-CoA, Acyl-CoA (n-2) | The chain is cleaved, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. nih.gov |
In addition to de novo synthesis, cells can modify existing fatty acids through chain elongation. This process occurs in the endoplasmic reticulum and involves a set of enzymes distinct from the FAS complex. oup.com The elongation machinery adds two-carbon units, derived from malonyl-CoA, to the carboxyl end of a pre-existing acyl-CoA. nih.gov This pathway is crucial for producing very-long-chain fatty acids (VLCFAs) but also contributes to the pool of C14 fatty acids. nih.gov
The elongation cycle mirrors the four fundamental steps of fatty acid synthesis:
Condensation: An acyl-CoA is condensed with malonyl-CoA. This rate-limiting step is catalyzed by a family of enzymes known as Elongation of Very Long-chain fatty acids (ELOVLs). oup.com
Reduction: The resulting 3-ketoacyl-CoA is reduced to 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR). nih.gov
Dehydration: The 3-hydroxyacyl-CoA is dehydrated to a trans-2,3-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD). nih.gov
Reduction: The enoyl-CoA is reduced by a trans-2,3-enoyl-CoA reductase to form a saturated acyl-CoA that is two carbons longer than the original substrate. wikipedia.org
Mammals possess seven different ELOVL enzymes, each with characteristic substrate specificities regarding the chain length and degree of saturation. oup.com For instance, ELOVL6 is primarily responsible for the elongation of saturated and monounsaturated fatty acids with chain lengths of C12, C14, and C16. oup.com This means ELOVL6 can elongate a C12 fatty acid (lauric acid) to produce the C14 tetradecanoate, which can then serve as a substrate for 2-hydroxylation.
| Enzyme | Primary Substrates (Acyl-CoAs) | Function |
|---|---|---|
| ELOVL1 | Saturated and monounsaturated C18-C26 | Elongation of long-chain to very-long-chain fatty acids. oup.com |
| ELOVL3 | Saturated and unsaturated C16-C22 | Broad specificity with highest activity towards C18-CoAs. oup.com |
| ELOVL6 | Saturated C12-C16 | Elongation of medium- to long-chain saturated fatty acids; can produce C14 and C16 from shorter precursors. oup.com |
| ELOVL7 | Saturated and unsaturated C16-C22 | Similar to ELOVL3, with high activity for C18-CoAs. oup.com |
Metabolic Roles and Biological Functions of 2s 2 Hydroxytetradecanoate
Regulation of Enzyme Activity by (2S)-2-hydroxytetradecanoate and its Analogs
The introduction of a hydroxyl group at the alpha-carbon of tetradecanoic acid alters its biochemical properties, enabling it and its analogs to interact with and modulate the activity of specific enzymes.
Inhibition of N-Myristoyltransferase (NMT) by 2-hydroxymyristoyl-CoA Analogs
N-Myristoyltransferase (NMT) is an enzyme crucial for the cotranslational attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of cellular and viral proteins. biorxiv.org This process, known as N-myristoylation, is vital for the proper function, localization, and stability of these proteins, many of which are involved in critical signaling pathways. biorxiv.org Consequently, NMT has emerged as a promising therapeutic target for various diseases, including cancer and infectious diseases. biorxiv.org
While 2-hydroxymyristic acid itself is a weak inhibitor of NMT in vitro, its metabolic activation to the coenzyme A (CoA) thioester, 2-hydroxymyristoyl-CoA, results in a significantly more potent inhibitor. nih.gov Research has shown that 2-substituted acyl-CoA analogues can act as competitive inhibitors of NMT. nih.gov The inhibitory potency of these analogs varies depending on the substituent at the 2-position. nih.gov
| Analog | Inhibitor Dissociation Constant (Ki) | Type of Inhibition |
|---|---|---|
| 2-hydroxymyristoyl-CoA | 45 nM | Competitive |
| 2-fluoromyristoyl-CoA | 200 nM | Competitive |
| 2-bromomyristoyl-CoA | 450 nM | Competitive |
The data indicates that 2-hydroxymyristoyl-CoA is a potent competitive inhibitor of NMT. nih.gov This enhanced inhibitory effect is attributed to its metabolic activation to the CoA thioester. nih.gov Interestingly, of the three analogs listed, only 2-fluoromyristoyl-CoA was found to also serve as a substrate for NMT, meaning the enzyme could transfer it to a peptide substrate. nih.gov
Influence on Enteroviral Capsid Protein Cleavage
Enteroviruses are a genus of positive-sense single-stranded RNA viruses that produce a single large polyprotein, which is subsequently cleaved by viral proteases, primarily 2A protease (2Apro) and 3C protease (3Cpro), to yield mature viral proteins, including the capsid proteins. biorxiv.orgnih.gov The proper cleavage of the capsid protein precursors is essential for the assembly of infectious virions. Based on the available research, there is no direct evidence to suggest that this compound or its analogs influence the proteolytic cleavage of enteroviral capsid proteins by 2Apro or 3Cpro. The activity of these proteases is mainly regulated by their own autocatalytic processing and interactions with other viral and host factors. nih.govnih.gov
Cellular Interactions and Signaling Roles of 2-Hydroxylated Fatty Acids
2-hydroxylated fatty acids are important constituents of a specific class of lipids known as sphingolipids. nih.gov In mammals, these lipids are particularly abundant in the nervous system, skin, and kidneys. nih.gov The presence of the 2-hydroxyl group on the fatty acyl chain of sphingolipids confers unique biophysical properties that are critical for their function in cellular membranes and signaling. nih.govresearchgate.net
The primary role of 2-hydroxylated fatty acids in cellular interactions is mediated through their incorporation into ceramides, which then serve as backbones for more complex sphingolipids like galactosylceramides and sulfatides. researchgate.net The 2-hydroxyl group is capable of forming strong hydrogen bonds with adjacent molecules, including other lipids and proteins within the cell membrane. nih.gov This additional hydrogen-bonding capability is thought to stabilize membrane microdomains, often referred to as lipid rafts. nih.gov These rafts are specialized membrane regions enriched in certain lipids and proteins, and they function as platforms for cellular signaling. By contributing to the stability and organization of these microdomains, 2-hydroxylated sphingolipids can influence the activity of raft-associated signaling proteins. nih.govresearchgate.net
While the signaling roles of 2-hydroxylated fatty acids are primarily understood in the context of their presence in sphingolipids, the specific signaling pathways directly modulated by free this compound are not well-characterized. The majority of research points towards its rapid incorporation into sphingolipids, suggesting that its biological effects are manifested through these complex lipids. nih.gov
Integration within Bacterial Cell Wall Lipid A Structures
In certain Gram-negative bacteria, this compound is a key component of the outer membrane, specifically within the Lipid A moiety of lipopolysaccharide (LPS), also known as endotoxin. mdpi.com LPS is a major structural component of the outer membrane and is a potent elicitor of the host's innate immune response. nih.gov
Contribution to Lipopolysaccharide (LPS) Architecture
LPS is composed of three domains: the O-antigen, a core oligosaccharide, and Lipid A, which anchors the LPS molecule in the bacterial outer membrane. nih.gov Lipid A is the primary immunostimulatory component of LPS. nih.gov The structure of Lipid A can vary between different bacterial species, and these variations can significantly impact its biological activity.
Impact on Bacterial Physiology and Host Immune Recognition
The presence of 2-hydroxytetradecanoate in Lipid A has profound consequences for both the bacterium and its interaction with a host organism. Variations in the acylation pattern of Lipid A can alter the fluidity and integrity of the bacterial outer membrane.
From the host's perspective, the structure of Lipid A is a key determinant for recognition by the Toll-like receptor 4 (TLR4) complex, a central pattern recognition receptor of the innate immune system. The specific acylation pattern of Lipid A, including the presence and position of secondary acyl chains like 2-hydroxytetradecanoate, can modulate the strength of TLR4 activation and the subsequent inflammatory response.
A notable example of the clinical significance of this is seen in infections with the Enterobacter cloacae complex. A study investigating an outbreak of fulminant neonatal septic shock found a direct correlation between the virulence of the bacterial strains and the presence of 2-hydroxymyristic acid as a secondary substituent in their Lipid A. This structural feature was associated with a lethal outcome in infected neonates, highlighting its role as a critical virulence factor. This suggests that the incorporation of 2-hydroxytetradecanoate into Lipid A can enhance the endotoxic properties of LPS, leading to a more severe host inflammatory response.
| Presence of 2-hydroxytetradecanoate in LPS | Bacterial Genera |
|---|---|
| Present | Salmonella, Klebsiella, Serratia, Enterobacter |
| Absent | Escherichia, Shigella, Proteus, Yersinia |
This table is based on a survey of enterobacterial lipopolysaccharides. mdpi.com
Role in Host-Microbiota Lipid Metabolism Interactions
The interplay between the host and its resident gut microbiota is a critical determinant of metabolic health. Lipid metabolism, in particular, is an area of intense bidirectional communication. Gut microbes can directly metabolize dietary and host-derived fatty acids, producing a unique array of metabolites that are not generated by host enzymes alone. tandfonline.com These bacterial-derived lipid molecules can then be absorbed and influence host physiology, contributing to the maintenance of homeostasis or the development of disease. nih.govnih.gov
Gut Microbiota-Mediated Production of Hydroxy Fatty Acids
The human gut is inhabited by trillions of microorganisms that possess diverse metabolic capabilities, including the transformation of fatty acids. nih.gov Hydroxy fatty acids, including 2-hydroxy fatty acids like this compound, are among the unique products of this microbial metabolism. bohrium.comresearchgate.net The production of these compounds is a result of specific enzymatic pathways present in various gut bacteria that act on dietary unsaturated fatty acids that escape absorption in the small intestine. nih.gov
Research has identified that certain strains of gut bacteria can hydrate unsaturated fatty acids to form hydroxy fatty acids. For instance, the representative gut bacterium Lactobacillus plantarum has been shown to metabolize polyunsaturated fatty acids, generating hydroxy fatty acids as intermediates in a saturation pathway. bohrium.comresearchgate.netpnas.org This process involves enzymes such as fatty acid hydratases. nih.gov Bacteria from genera including Lactobacillus, Bifidobacterium, and Enterococcus are known to possess these enzymes. nih.gov
Further evidence for the microbial origin of these lipids comes from untargeted lipidomics studies comparing conventional and antibiotic-treated mice. A significant portion of lipid molecules found in feces, estimated at 24.8%, are considered microbiota-dependent as their levels decrease more than 10-fold after antibiotic treatment. researchgate.net Among these are a unique class of lipids identified as acyl alpha-hydroxy fatty acids (AAHFAs), which are composed of a short-chain fatty acid esterified to a 2-hydroxy fatty acid. researchgate.netnih.gov The levels of the precursor α-hydroxy fatty acids are also partially reduced in antibiotic-treated mice, suggesting that while the host can produce them, a significant portion is derived from or dependent on gut bacteria. nih.gov
The capacity of gut microbes to generate 2-hydroxy acids is not limited to long-chain fatty acids. Studies on the short-chain 2-hydroxybutyric acid have shown that a wide range of gut bacteria possess the necessary enzymes for its synthesis from amino acid precursors like threonine and methionine. nih.gov This capability is distributed across major phyla, including Proteobacteria, Firmicutes, and Bacteroidetes, highlighting the widespread potential of the gut microbiome to contribute to the pool of 2-hydroxy acids in the host. nih.gov
| Bacterial Genus/Phylum | Precursor Molecule | Produced Metabolite Class | Reference |
|---|---|---|---|
| Lactobacillus | Polyunsaturated Fatty Acids (e.g., Linoleic Acid) | Hydroxy Fatty Acids | bohrium.compnas.orgnih.gov |
| Bifidobacterium | Unsaturated Fatty Acids | Hydroxy Fatty Acids | nih.gov |
| Multiple Phyla (Proteobacteria, Firmicutes, etc.) | Amino Acids (e.g., Threonine, Methionine) | 2-hydroxybutyric acid (a short-chain 2-hydroxy acid) | nih.gov |
| Unspecified (Microbiota-dependent) | α-hydroxy fatty acids and Short-Chain Fatty Acids | Acyl Alpha-Hydroxy Fatty Acids (AAHFA) | researchgate.netnih.gov |
Impact of Bacterial Fatty Acid Metabolism on Host Lipid Composition
The production of unique fatty acid metabolites by the gut microbiota directly alters the lipid profile of the host. bohrium.comresearchgate.net Evidence from animal models demonstrates a clear causal link between the presence of gut microbes and the appearance of these specific lipids in host tissues. In studies comparing specific pathogen-free (SPF) mice with germ-free (GF) mice, which lack any microbiota, significant differences in lipid composition are observed. tandfonline.com
Specifically, hydroxy fatty acids generated from the metabolism of polyunsaturated fatty acids are detected in the organs of SPF mice, while being absent or at much lower levels in GF mice. bohrium.comresearchgate.netpnas.org This finding strongly indicates that these fatty acids are produced by the gut microbiota, absorbed into circulation, and distributed throughout the host's body. pnas.org The modification of the host's lipid milieu by microbial metabolites suggests that the gut microbiome acts as a distinct and influential endocrine-like system. nih.gov
| Finding | Experimental Model | Implication | Reference |
|---|---|---|---|
| Hydroxy fatty acids are found at much higher levels in specific pathogen-free (SPF) mice than in germ-free (GF) mice. | Comparison of SPF and GF mice | Demonstrates that hydroxy fatty acids are generated by the metabolic activity of gastrointestinal microorganisms. | pnas.org |
| An estimated 24.8% of fecal lipid molecules were microbiota-dependent. | Comparison of conventional vs. antibiotic-treated mice | A significant portion of the gut lipidome is produced by or dependent on the gut microbiota. | researchgate.net |
| Unique fatty acid metabolites detected in the intestine and serum of SPF mice are not found in GF mice. | Comparison of SPF and GF mice | Gut microbiota directly metabolizes fatty acids to produce unique metabolites that enter host circulation. | tandfonline.com |
Stereoselective Synthesis and Derivatization for Research Applications
Strategies for Stereoselective Synthesis of (2S)-2-hydroxytetradecanoate
Achieving the desired (S)-configuration at the chiral center of 2-hydroxytetradecanoate requires sophisticated synthetic approaches that can control the three-dimensional outcome of a reaction. Both asymmetric chemical catalysis and biocatalytic methods have emerged as powerful strategies to access this specific enantiomer.
Asymmetric synthesis provides a direct route to enantiomerically pure compounds by using chiral catalysts or auxiliaries to influence the stereochemical course of a reaction. A key strategy for synthesizing α-hydroxy carboxylic acids like this compound involves the asymmetric hydroxylation of a precursor molecule. One established method is the direct oxidation of chiral amide enolates. drexel.edu In this approach, a chiral auxiliary is first attached to tetradecanoic acid (myristic acid) to form a chiral amide. This amide is then converted into its corresponding enolate, creating a planar, prochiral intermediate. The subsequent oxidation of this enolate, often using an electrophilic oxygen source such as a 2-sulfonyloxaziridine, proceeds with high diastereoselectivity due to the steric influence of the chiral auxiliary. drexel.edu The final step involves the removal of the chiral auxiliary to yield the desired (2S)-2-hydroxytetradecanoic acid. The choice of counterion can also influence the degree of diastereoselectivity in this process. drexel.edu Other methodologies in asymmetric catalysis, such as phase-transfer catalysis and organocatalysis, also offer potential routes for the stereoselective synthesis of such chiral building blocks.
Enzymes and whole-cell biocatalysts offer a highly selective and environmentally benign alternative to traditional chemical synthesis. semanticscholar.org Their intricate three-dimensional active sites can distinguish between enantiomers or prochiral faces of a substrate, leading to products with very high enantiomeric excess.
A notable biocatalytic approach for producing 2-hydroxytetradecanoate is the direct hydroxylation of myristic acid. Research has identified cytochrome P450 enzymes capable of this transformation. For instance, the product of the ybdT gene from Bacillus subtilis, when expressed recombinantly, was shown to be a P450 enzyme that hydroxylates myristic acid. ebi.ac.uk This enzyme catalyzes the formation of both α-hydroxymyristic acid and β-hydroxymyristic acid in the presence of H₂O₂. ebi.ac.uk While this specific study focused more on the enantiomeric purity of the β-hydroxy product, it demonstrates the potential of P450 monooxygenases for the regioselective and potentially stereoselective oxidation of fatty acids. ebi.ac.uk Further enzyme engineering and screening of microbial diversity could identify catalysts with higher specificity for the (2S)-α-hydroxy product. Other classes of enzymes, such as lipases and esterases, are also widely used in biocatalysis for the kinetic resolution of racemic mixtures of hydroxy acids or their esters, providing another viable route to isolate the desired (S)-enantiomer. mdpi.comnih.gov
Chemical Derivatization of this compound for Research Probes
Once synthesized, this compound serves as a valuable starting material for creating more complex molecules, or research probes, designed to investigate specific biological processes. Its hydroxyl and carboxyl functional groups provide convenient handles for chemical modification.
Myristic acid and its derivatives are known to possess a wide range of biological activities, including antifungal and anticancer properties. researchgate.net Semisynthetic modification of the parent myristic acid structure is a common strategy to enhance these activities or to probe their mechanism of action. researchgate.net In this context, this compound is a key precursor. The hydroxyl group at the C-2 position can be further functionalized, for example, by esterification or etherification, to generate novel analogs. The carboxylic acid can be converted into esters, amides, or hydrazones. researchgate.netmdpi.com For instance, myristoyl chloride, an activated form of myristic acid, can be readily synthesized by reacting the acid with thionyl chloride and then coupled with various amines to produce a library of amide derivatives. mdpi.com A similar activation of this compound (after protecting the hydroxyl group) would allow for the synthesis of a corresponding library of chiral derivatives for biological screening.
A critical application of this compound is in the development of functional analogs to study protein myristoylation, a lipid modification crucial for the function of many cellular and viral proteins. researchgate.net This process is catalyzed by the enzyme N-myristoyltransferase (NMT). While 2-hydroxymyristic acid itself is only a weak inhibitor of NMT, its metabolic activation within cells leads to a dramatically more potent inhibitor. nih.gov
Inside the cell, acyl-CoA synthetase converts 2-hydroxymyristic acid into its corresponding Coenzyme A thioester, (2S)-2-hydroxymyristoyl-CoA. nih.gov This activated form is a powerful competitive inhibitor of NMT. nih.gov The development of this and other 2-substituted analogs has been instrumental in studying the substrate specificity and reaction mechanism of NMT. By comparing the inhibitory potential of different analogs, researchers can map the enzyme's active site and design more effective inhibitors. researchgate.netnih.gov For example, the synthesis and testing of analogs like 2-fluoromyristoyl-CoA and 2-bromomyristoyl-CoA have provided valuable insights into the enzyme's tolerance for substitutions at the C-2 position. researchgate.netnih.gov
Table 1: Inhibitory Activity of 2-Substituted Myristoyl-CoA Analogs against N-Myristoyltransferase (NMT)
| Compound | Inhibition Constant (Ki) | Type of Inhibition |
|---|---|---|
| 2-Hydroxymyristoyl-CoA | 45 nM | Competitive |
| 2-Fluoromyristoyl-CoA | 200 nM | Competitive |
| 2-Bromomyristoyl-CoA | 450 nM | Competitive |
This table summarizes the in vitro inhibitory potency of various myristoyl-CoA analogs, highlighting the significant effect of C-2 substitution on NMT binding. Data sourced from researchgate.net, nih.gov.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (2S)-2-hydroxytetradecanoic acid |
| Tetradecanoic acid (Myristic acid) |
| 2-Sulfonyloxaziridine |
| α-hydroxymyristic acid |
| β-hydroxymyristic acid |
| Myristoyl chloride |
| Thionyl chloride |
| (2S)-2-hydroxymyristoyl-CoA |
| 2-Fluoromyristoyl-CoA |
| 2-Bromomyristoyl-CoA |
Advanced Analytical Methodologies for 2s 2 Hydroxytetradecanoate Research
Chromatographic Separation Techniques
Chromatography is a cornerstone for isolating (2S)-2-hydroxytetradecanoate from intricate mixtures, enabling its accurate measurement and characterization. The choice of technique depends on the specific research question, the sample matrix, and the required sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids, including hydroxy fatty acids. nih.gov It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. thepharmajournal.com For the analysis of non-volatile compounds like this compound, a crucial derivatization step is required to convert the analyte into a volatile and thermally stable compound suitable for GC analysis. nih.gov
A common derivatization strategy involves a two-step process:
Esterification: The carboxylic acid group is converted into a methyl ester, typically a fatty acid methyl ester (FAME).
Silylation: The hydroxyl group is converted into a trimethylsilyl (B98337) (TMS) ether. rsc.org
This conversion to TMS derivatives of FAMEs is a primary tool for analyzing hydroxy fatty acids. rsc.org The resulting derivatized compound can be effectively separated from other components in the sample on a GC column. Following separation, the mass spectrometer fragments the eluted molecules, producing a unique mass spectrum that serves as a chemical fingerprint for identification. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard. semanticscholar.org An innovative approach using GC-tandem mass spectrometry (GC-MS/MS) has been developed for the comprehensive profiling of 2-OH FAs, which includes the establishment of an in-house database for various saturated and monounsaturated 2-OH FAs. acs.org
Table 1: GC-MS Parameters for Hydroxy Fatty Acid Analysis This table presents typical, generalized parameters for the GC-MS analysis of hydroxy fatty acids after derivatization. Actual conditions may vary based on the specific instrument and sample.
| Parameter | Typical Setting | Purpose |
| Injector Temperature | 250-260°C | Ensures rapid volatilization of the derivatized sample. japsonline.com |
| Carrier Gas | Helium (99.999%) | Inert gas that carries the sample through the column. japsonline.com |
| Column | DB-35MS or similar non-polar capillary column | Separates compounds based on their boiling points and polarity. semanticscholar.org |
| Oven Temperature Program | Ramped (e.g., 110°C to 280°C) | Gradually increases column temperature to elute compounds with different volatilities. japsonline.com |
| Ion Source Temperature | 280°C | Maintains molecules in a gaseous state for ionization. japsonline.com |
| Ionization Energy | 70 eV (Electron Ionization - EI) | Standard energy for creating reproducible fragmentation patterns. japsonline.com |
| Mass Analyzer | Quadrupole or Ion Trap | Scans a mass range (e.g., 45-450 Da) to detect characteristic fragment ions. japsonline.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) in Lipidomics
Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in lipidomics for the analysis of bioactive lipids. nih.gov It offers a versatile and sensitive approach for the specific and accurate quantification of multiple lipid species within a single sample. A significant advantage of LC-MS over GC-MS for analyzing hydroxy fatty acids is that it generally does not require a derivatization step, simplifying sample preparation. nih.govmdpi.com
In a typical LC-MS setup for lipid analysis, reversed-phase chromatography using a C18 column is employed to separate lipids based on their polarity. nih.gov For hydroxy fatty acids, which are less polar than some other lipid classes like prostanoids, a more polar solvent such as methanol (B129727) is often required to achieve sharp peaks and good resolution. nih.gov The separated lipids are then introduced into the mass spectrometer via an electrospray ionization (ESI) source, which is readily coupled with HPLC. nih.gov The mass spectrometer can be operated in various modes, such as Multiple Reaction Monitoring (MRM), to allow for the simultaneous and specific detection of numerous lipid species based on their unique fragmentation patterns. nih.gov This targeted approach is crucial for quantifying low-abundance lipids in complex biological samples like human plasma. nih.govmdpi.com
High-Performance Liquid Chromatography (HPLC) with Chiral Separation
Distinguishing between enantiomers, such as this compound and its (2R) counterpart, is critical as they can have different biological origins and functions. nih.gov High-Performance Liquid Chromatography (HPLC) is the most effective and widely used technique for this purpose, a process often referred to as chiral HPLC. youtube.com
There are two primary strategies for chiral separation by HPLC:
Indirect Method (Chiral Derivatization): In this approach, the enantiomeric mixture is reacted with an enantiomerically pure chiral derivatizing agent (CDA). youtube.comchiralpedia.com This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical and chemical properties and can therefore be separated on a standard, achiral HPLC column (e.g., silica (B1680970) gel or C18). chiralpedia.comnih.gov
Direct Method (Chiral Stationary Phases): This is the more common approach. chromatographyonline.com It involves using a column that contains a chiral stationary phase (CSP). youtube.com The enantiomers are passed through the CSP, where they form transient, diastereomeric complexes with the chiral selector immobilized on the stationary phase. youtube.com Because these complexes have different binding strengths and stabilities, the enantiomers travel through the column at different rates, leading to their separation. youtube.com Polysaccharide-based and macrocyclic glycopeptide CSPs are among the most versatile and widely used for achieving a broad range of chiral separations. chromatographyonline.com
The choice between these methods depends on factors like the presence of a reactive functional group on the analyte for derivatization and the availability of a suitable CSP that provides adequate resolution. chiralpedia.com
Spectrometric Characterization
While chromatography separates molecules, spectrometry provides detailed information about their structure. For an unambiguous confirmation of a compound's identity, spectrometric techniques are essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, including this compound. hyphadiscovery.comtaylorandfrancis.com It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei. ethernet.edu.et
A standard set of NMR experiments for structure elucidation typically includes:
1D NMR:
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-hydroxytetradecanoate, the proton on the carbon bearing the hydroxyl group (H-2) would show a characteristic chemical shift. aocs.org
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
2D NMR: These experiments reveal correlations between nuclei, allowing for the piecing together of the molecular structure. ox.ac.uk
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different structural fragments. hyphadiscovery.com
By analyzing the chemical shifts, coupling constants, and cross-peaks in these spectra, researchers can definitively confirm the connectivity of the tetradecanoate (B1227901) carbon chain and verify the precise location of the hydroxyl group at the C-2 position. hyphadiscovery.comaocs.org
Table 2: Expected ¹H NMR Signals for Key Protons in Methyl 2-hydroxytetradecanoate This table illustrates representative chemical shifts (δ) for protons near the key functional groups. Values are based on analogous structures and may vary slightly depending on the solvent and other experimental conditions.
| Proton | Approximate Chemical Shift (ppm) | Multiplicity | Notes |
| -OH | Variable (e.g., 2-4) | Singlet (broad) | Position is solvent-dependent and may exchange with D₂O. |
| H-2 (-CHOH) | ~4.0 | Multiplet | The proton attached to the carbon with the hydroxyl group. Its signal is shifted downfield due to the electronegative oxygen. aocs.org |
| -OCH₃ | ~3.7 | Singlet | Signal for the methyl ester protons. |
| H-3 (-CH₂-) | ~1.6 | Multiplet | Protons on the carbon adjacent to the hydroxyl-bearing carbon. |
| Terminal -CH₃ | ~0.9 | Triplet | Characteristic signal for the terminal methyl group of the fatty acid chain. aocs.org |
Advanced Lipidomics and Metabolomics Approaches
While the analysis of a single molecule is informative, understanding its biological context requires a broader perspective. Lipidomics and metabolomics are advanced "omics" approaches that aim to comprehensively identify and quantify the entire set of lipids (lipidome) or small-molecule metabolites (metabolome) in a biological sample. nih.govresearchgate.net These systems-level approaches are critical for discovering biomarkers and understanding the complex molecular mechanisms underlying human diseases. mdpi.com
The study of this compound within a lipidomics or metabolomics framework allows researchers to:
Profile Related Lipids: Simultaneously measure the levels of other related fatty acids, including other 2-hydroxy fatty acids, their parent non-hydroxylated fatty acids, and downstream metabolites.
Identify Pathway Perturbations: Observe how the levels of this compound and related metabolites change in response to stimuli or in different disease states, providing insights into affected biochemical pathways. nih.gov
Discover Biomarkers: An unbiased metabolomics analysis can reveal unexpected changes in metabolite levels, such as the discovery of 2-hydroxyglutarate as an oncometabolite in certain cancers. nih.gov Similarly, investigating the full profile of 2-hydroxy fatty acids could reveal their potential as biomarkers for various conditions. acs.org
These large-scale analyses typically rely on high-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS). nih.govmdpi.com The vast amount of data generated requires sophisticated bioinformatics and multivariate statistical analyses to identify significant changes and patterns, ultimately providing a holistic view of the metabolic state associated with this compound. nih.gov
Future Research Directions in 2s 2 Hydroxytetradecanoate Biology and Chemistry
Identification of Undiscovered Fatty Acid 2-Hydroxylases
The primary enzyme known to produce 2-hydroxy fatty acids in mammals is fatty acid 2-hydroxylase (FA2H), which stereospecifically synthesizes the (R)-enantiomer. nih.govnih.gov However, compelling evidence suggests the existence of other, yet-unidentified, fatty acid 2-hydroxylases. The presence of 2-hydroxy fatty acids, including the (S)-enantiomer, in tissues of FA2H-deficient patients and knockout mice points towards alternative enzymatic pathways. nih.govmdpi.com
Identifying these novel hydroxylases is a critical area of future research. The search may focus on enzymes with known hydroxylase activity or those belonging to enzyme families like the cytochrome P450 (CYP450) monooxygenases, which have been shown to hydroxylate fatty acids in bacteria. nih.govebi.ac.uk For instance, phytanoyl-CoA 2-hydroxylase (PHYH), involved in the peroxisomal α-oxidation pathway, can catalyze 2-hydroxylation of straight-chain acyl-CoAs in vitro and is a candidate for FA2H-independent synthesis. nih.gov Unraveling these alternative biosynthetic routes is essential for a complete understanding of 2-OHFA metabolism and the distinct biological roles of their different stereoisomers.
Table 1: Evidence and Candidates for Novel Fatty Acid 2-Hydroxylases
| Evidence / Candidate | Description | Key Findings |
|---|---|---|
| Presence of 2-OHFAs in FA2H deficiency | Studies on patients with FA2H gene mutations and on FA2H knockout mice show residual levels of 2-hydroxy fatty acids. nih.govmdpi.com | Suggests that enzymes other than FA2H are capable of producing 2-OHFAs. |
| Stereochemistry of residual 2-OHFAs | The presence of (S)-enantiomers of 2-OHFAs in various samples suggests the existence of enzymes with different stereospecificity than the (R)-specific FA2H. nih.gov | Points to distinct enzymatic sources for different stereoisomers. |
| Phytanoyl-CoA 2-hydroxylase (PHYH) | A peroxisomal enzyme known to hydroxylate branched-chain fatty acids. | Has been shown to hydroxylate straight-chain acyl-CoAs in vitro, making it a potential candidate for FA2H-independent 2-hydroxylation. nih.gov |
| Cytochrome P450 (CYP450) family | A large family of enzymes involved in metabolizing various compounds, including fatty acids. | Bacterial CYP450 enzymes have been identified that can synthesize 2-hydroxy fatty acids, suggesting mammalian counterparts may exist. nih.govebi.ac.uk |
| ER α-oxidation pathway | An alternative metabolic route in the endoplasmic reticulum. | This pathway can generate 2-hydroxylated palmitic acid from phytosphingosine, representing another potential source of 2-OHFAs. nih.gov |
Elucidation of Novel Metabolic and Signaling Pathways
Beyond their structural role in sphingolipids, 2-hydroxy fatty acids are emerging as active participants in cellular signaling. nih.gov Future research will focus on deciphering these novel metabolic and signaling cascades. Studies have indicated that 2-OHFAs can influence pathways involved in cancer cell proliferation and chemosensitivity. For example, the FA2H product (R)-2-OHPA has been shown to increase sensitivity to cisplatin in gastric cancer cells, partly by inhibiting the mTOR/S6K1/Gli1 pathway. nih.gov
The differential effects of (R) and (S) enantiomers suggest isomer-specific signaling roles. The (R)-enantiomer of 2-hydroxypalmitic acid, but not the (S)-enantiomer, can reverse cellular defects caused by FA2H knockdown, such as reduced glucose uptake and altered membrane fluidity. nih.govnih.gov This is partly because the enantiomers are incorporated into different classes of sphingolipids, with the (R)-form being enriched in hexosylceramides and the (S)-form in ceramides. nih.govnih.gov The discovery of specific receptors, such as G protein-coupled receptors that may bind to 2-OHFAs, could unveil entirely new signaling axes. nih.gov Investigating how (2S)-2-hydroxytetradecanoate and other isomers modulate these pathways is a key frontier.
Advancements in Enantioselective Synthesis for Isomer-Specific Research
The distinct biological activities of 2-OHFA enantiomers underscore the critical need for methods to synthesize stereospecifically pure isomers for research. nih.govnih.gov While FA2H produces the (R)-enantiomer, studying the specific functions of the (S)-enantiomer, such as this compound, requires robust chemical synthesis methods. Future research in organic chemistry will be pivotal in developing and refining these techniques.
Current strategies often involve asymmetric synthesis, using chiral starting materials or catalysts to control the stereochemistry at the C-2 position. elsevierpure.commdpi.comnih.gov Methodologies like organocatalytic enantioselective cross-aldol reactions are being developed for the synthesis of α-hydroxy phosphonates, which are precursors to other α-hydroxy derivatives. nih.gov Further advancements are needed to create efficient, scalable, and versatile synthetic routes for a wide range of 2-OHFAs with defined chain lengths and stereochemistry. These synthetic tools will empower biologists to dissect the specific roles of each isomer in cellular processes, from membrane biophysics to signal transduction.
Systems Biology and Multi-Omics Integration for Comprehensive Understanding
To fully grasp the complex role of this compound, a systems-level approach is necessary. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, metabolomics, and lipidomics—offers a powerful framework for building a comprehensive picture of its function. mdpi.combaker.edu.aunih.gov By combining these large-scale datasets, researchers can move beyond single-pathway analyses to construct detailed molecular networks. mdpi.comresearchgate.net
Lipidomics, a subfield of metabolomics, can quantify hundreds of lipid species, including different 2-OHFAs, in a biological sample. nih.govresearchgate.netbaker.edu.au When integrated with genomic data on FA2H mutations or transcriptomic data on gene expression changes, lipidomic profiles can reveal how genetic variations impact the lipid landscape. baker.edu.aunih.gov Furthermore, combining lipidomics with proteomics can link changes in lipid abundance to the enzymes and signaling proteins that regulate them, helping to build a complete "gut-joint axis" or other systemic regulatory models. nih.govpnnl.gov This integrated multi-omics approach will be instrumental in identifying novel biomarkers, understanding the systemic effects of dysregulated 2-OHFA metabolism, and discovering new therapeutic targets. mdpi.combaker.edu.au
Table 2: Application of Multi-Omics in 2-Hydroxy Fatty Acid Research
| Omics Discipline | Application in 2-OHFA Research | Potential Insights |
|---|---|---|
| Genomics/Transcriptomics | Correlating FA2H gene variants or expression levels with disease phenotypes and lipid profiles. baker.edu.aunih.gov | Understanding the genetic basis of 2-OHFA dysregulation and its impact on cellular function. |
| Proteomics | Identifying proteins that interact with or are regulated by 2-OHFAs and their downstream lipid products. mdpi.compnnl.gov | Mapping the protein interaction networks and signaling pathways influenced by this compound. |
| Metabolomics/Lipidomics | Quantifying changes in the levels of this compound and other lipids in response to stimuli or in disease states. nih.govacs.orgwiley.com | Identifying novel metabolic pathways and biomarkers associated with 2-OHFA metabolism. |
| Multi-Omics Integration | Combining datasets to build comprehensive models of lipid metabolism and its role in complex diseases. mdpi.comnih.govresearchgate.net | Elucidating the complete regulatory networks, from gene to metabolite to function, and identifying key nodes for therapeutic intervention. |
Q & A
Q. What are the established synthetic routes for (2S)-2-hydroxytetradecanoate, and how can purity be optimized?
this compound is typically synthesized via esterification of 2-hydroxytetradecanoic acid with methanol under acidic catalysis. Key steps include:
- Reaction conditions : Use anhydrous methanol and catalytic sulfuric acid at 60–70°C for 6–8 hours to minimize hydrolysis .
- Purification : Recrystallization from cold ethanol or chromatography (e.g., silica gel with hexane/ethyl acetate) achieves >98% purity, as confirmed by HPLC .
- Storage : Store below -20°C in amber vials to prevent ester hydrolysis or oxidation .
Q. What analytical techniques are recommended for structural confirmation of this compound?
- NMR Spectroscopy :
- ¹H NMR : Look for the methoxy group (δ ~3.65 ppm, singlet) and the hydroxyl-bearing chiral carbon (δ ~4.10 ppm, multiplet).
- ¹³C NMR : Verify ester carbonyl (δ ~170 ppm) and hydroxylated carbon (δ ~70 ppm) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode shows a molecular ion peak at m/z 258.39 (C₁₅H₃₀O₃) .
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (95:5) to confirm enantiomeric purity .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use inert atmosphere (N₂/Ar) during weighing to avoid moisture absorption. Wear nitrile gloves and safety goggles due to potential skin/eye irritation .
- Storage : Keep at -20°C in sealed, light-resistant containers. Monitor for decomposition via periodic TLC or NMR .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?
- Melting Point Variability : Differences may arise from polymorphic forms or residual solvents. Recrystallize samples from identical solvents (e.g., ethanol) and compare DSC thermograms .
- Spectral Data Conflicts : Cross-validate using orthogonal techniques (e.g., 2D NMR for proton assignments, X-ray crystallography for absolute configuration). Reference the NIST Standard Reference Database for benchmark spectra .
Q. What strategies optimize the enantiomeric excess (ee) of this compound in asymmetric synthesis?
- Catalytic Methods : Employ lipases (e.g., Candida antarctica Lipase B) in kinetic resolution of racemic mixtures, achieving >90% ee .
- Chiral Auxiliaries : Use (R)- or (S)-configured catalysts (e.g., BINOL-derived phosphoric acids) in esterification to control stereochemistry .
- Monitoring : Track ee via chiral GC or HPLC with a Chiralcel OD column and hexane/ethanol mobile phase .
Q. How do physicochemical properties (e.g., logP, solubility) impact biological studies of this compound?
- logP Calculation : Estimated logP (2.8) via ChemDraw suggests moderate lipophilicity, influencing membrane permeability in cellular assays .
- Solubility : Low aqueous solubility (<1 mg/mL at 25°C) necessitates formulation with DMSO or lipid-based carriers for in vitro studies .
- Stability in Buffer : Conduct time-course HPLC analyses in PBS (pH 7.4) to assess hydrolysis rates and adjust experimental timelines .
Q. What are the limitations of current toxicity data for this compound, and how can they be addressed?
- Data Gaps : Limited ecotoxicological or chronic exposure studies exist. Perform Daphnia magna acute toxicity assays (OECD 202) and Ames tests for mutagenicity .
- Mitigation : Use computational tools (e.g., QSAR models) to predict toxicity endpoints while awaiting experimental validation .
Methodological Considerations
Q. How should researchers design kinetic studies for this compound hydrolysis?
- Conditions : Use buffered solutions (pH 2–12) at 37°C. Monitor hydrolysis via UV-Vis (absorbance at 240 nm for released acid) or LC-MS .
- Rate Constants : Apply pseudo-first-order kinetics; calculate activation energy via Arrhenius plots across 25–60°C .
Q. What isotopic labeling approaches are feasible for tracing this compound in metabolic studies?
- Deuterium Labeling : Synthesize [²H₃]-methyl esters using CD₃OH in esterification. Track via MS/MS fragmentation patterns .
- ¹³C-Labeling : Introduce ¹³C at the carbonyl carbon using NaH¹³CO₃ in precursor synthesis for NMR-based flux analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
